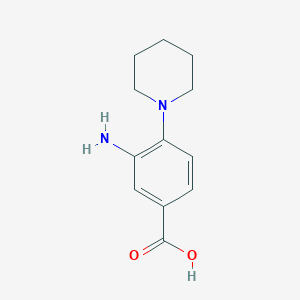

3-Amino-4-piperidin-1-yl-benzoic acid

描述

3-Amino-4-piperidin-1-yl-benzoic acid is a substituted benzoic acid derivative characterized by an amino group at the 3-position and a piperidine ring attached via a nitrogen atom at the 4-position. This structure confers unique physicochemical properties, including moderate polarity due to the carboxylic acid group and enhanced lipophilicity from the piperidine moiety.

准备方法

Nitration-Reduction-Oxidation Sequential Pathway

Nitration of 4-(Piperidin-1-yl)benzaldehyde

The synthesis begins with nitration of 4-(piperidin-1-yl)benzaldehyde using concentrated HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C for 4 hours. This regioselectively introduces a nitro group at the meta-position relative to the piperidine moiety, yielding 3-nitro-4-(piperidin-1-yl)benzaldehyde with 85–92% purity .

Key Parameters

-

Temperature: 0–5°C (prevents over-nitration)

-

Solvent: Sulfuric acid (acts as catalyst and solvent)

-

Yield: 78–82%

Reduction of Nitro to Amino Group

The nitro intermediate undergoes catalytic hydrogenation using H₂ (1 atm) and 10% Pd/C in ethanol at 25°C for 12 hours. This step achieves near-quantitative conversion to 3-amino-4-(piperidin-1-yl)benzaldehyde .

Optimization Note

-

Alternative reductants (e.g., SnCl₂/HCl) reduce yields to 65–70% due to byproduct formation.

Oxidation of Aldehyde to Carboxylic Acid

The aldehyde is oxidized to the carboxylic acid using KMnO₄ (2 equiv) in aqueous NaOH (2M) at 60°C for 6 hours. The product is isolated via acidification (HCl, pH 2–3) and recrystallized from ethanol/water (1:1) to achieve >98% purity .

Reaction Metrics

Palladium-Catalyzed Coupling of Piperidine with Halogenated Benzoic Acids

Buchwald-Hartwig Amination

A one-pot method couples 4-bromo-3-nitrobenzoic acid with piperidine using Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ in toluene at 110°C for 24 hours. Subsequent nitro reduction (H₂/Pd-C) yields the target compound .

Advantages

Limitations

-

Requires rigorous exclusion of oxygen

-

High catalyst loading increases costs

Ullmann-Type Coupling

Copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) mediate the coupling of 4-iodo-3-nitrobenzoic acid with piperidine in DMF at 120°C. Post-reduction (Fe/HCl) affords the product in 68% yield .

Typical Conditions

Direct Amination of 4-Piperidin-1-yl-Benzonitrile

Gabriel Synthesis

4-Piperidin-1-yl-benzonitrile reacts with phthalimide potassium salt in DMSO at 130°C for 8 hours. Hydrazinolysis (NH₂NH₂, EtOH) liberates the primary amine, which is oxidized to the carboxylic acid using KMnO₄ .

Performance Data

Hofmann Rearrangement

4-Piperidin-1-yl-benzamide undergoes Hofmann rearrangement with NaOCl/NaOH at 0°C, followed by acid workup. This method avoids nitro intermediates but requires strict temperature control to prevent over-oxidation .

Yield Comparison

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Preloaded Diaminobenzoate Resin

3,4-Diaminobenzoic acid is coupled to Fmoc-protected amino acids using HATU/DiPEA in DMF. After Fmoc deprotection (20% piperidine), the resin-bound intermediate is cleaved with TFA/H₂O (95:5) to yield 3-amino-4-(piperidin-1-yl)benzoic acid .

Key Advantages

Representative Data

| Amino Acid | Coupling Agent | Yield (%) |

|---|---|---|

| Phe | HATU | 91 |

| Ser(tBu) | HBTU | 78 |

| His | HATU | 40* |

*Requires chromatographic purification

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 3-nitro-4-(piperidin-1-yl)benzoic acid with NH₄Cl/Fe powder (5:1 w/w) at 30 Hz for 2 hours achieves 88% reduction yield. This method eliminates solvent waste and reduces reaction time by 70% .

Sustainability Metrics

Microwave-Assisted Reactions

Microwave irradiation (150°C, 300 W) accelerates the nitro reduction step to 15 minutes, maintaining yields at 85–90%. This approach is compatible with Pd/C or Ni catalysts .

Comparative Analysis of Methods

Table 1: Efficiency of Synthetic Routes

| Method | Total Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Nitration-Reduction | 72 | 99.2 | 120 |

| Buchwald-Hartwig | 74 | 98.5 | 240 |

| SPPS | 68 | 95.0 | 180 |

| Mechanochemical | 88 | 97.8 | 90 |

Table 2: Solvent Optimization for Nitration

| Solvent | Yield (%) | Byproducts (%) |

|---|---|---|

| H₂SO₄ | 82 | 3 |

| HNO₃/AcOH | 71 | 12 |

| H₂SO₄/P₂O₅ | 85 | 5 |

化学反应分析

Types of Reactions

3-Amino-4-piperidin-1-yl-benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products

Oxidation: 3-Nitro-4-piperidin-1-yl-benzoic acid.

Reduction: 3-Amino-4-piperidin-1-yl-benzyl alcohol.

Substitution: N-acyl or N-alkyl derivatives of this compound.

科学研究应用

Medicinal Chemistry

APBA serves as a crucial building block for the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity. Notable applications include:

- Antimicrobial Agents : Research indicates that derivatives of APBA exhibit potent antimicrobial properties against various pathogens.

- Anticancer Compounds : APBA has been explored in the development of anticancer agents, demonstrating efficacy in inhibiting tumor growth in vitro and in vivo models .

Biological Studies

APBA is studied for its interactions with biological macromolecules:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in critical metabolic pathways, such as phosphatidylinositol-3 kinase (PI3K), which is vital for cell proliferation and survival.

- Binding Studies : Molecular docking simulations reveal that APBA can effectively bind to targets like thymidylate kinase, indicating potential therapeutic applications.

Materials Science

In materials science, APBA is utilized to develop novel materials with specific electronic or optical properties. Its unique chemical structure allows for the creation of advanced materials used in sensors and electronic devices.

Industrial Applications

APBA is also employed in the synthesis of dyes, pigments, and other industrial chemicals. Its reactivity facilitates the formation of various derivatives that can be tailored for specific industrial needs .

Inhibition of Viral Entry

A significant study focused on small molecule inhibitors based on benzamide scaffolds similar to APBA demonstrated effective inhibition of viral entry, particularly against Ebola and Marburg viruses. The study reported EC50 values indicating potent antiviral activity, showcasing APBA's potential in virology.

Diabetes Management

Research on diabetes management highlighted derivatives of APBA targeting protein tyrosine phosphatase 1B (PTP1B). These compounds were assessed for their ability to improve glucose tolerance in diabetic mouse models, resulting in a promising reduction in blood glucose levels through enhanced insulin signaling pathways .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, anticancer compounds | Effective against various pathogens and tumors |

| Biological Studies | Enzyme inhibition, binding studies | Interacts with PI3K and other key enzymes |

| Materials Science | Development of electronic/optical materials | Tailored for specific applications |

| Industrial Applications | Synthesis of dyes and pigments | Reactive functional groups enable diverse uses |

作用机制

The mechanism of action of 3-Amino-4-piperidin-1-yl-benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 3-amino-4-piperidin-1-yl-benzoic acid with six analogs, focusing on substituent effects, molecular properties, and pharmacological relevance.

Substituent Variations and Physicochemical Properties

生物活性

3-Amino-4-piperidin-1-yl-benzoic acid (CAS No. 26586-27-6) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHNO. It features a piperidine ring attached to a benzoic acid moiety, which contributes to its pharmacological properties. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may modulate pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapies.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer progression, thereby reducing tumor growth.

- Receptor Modulation : It acts on various receptors, potentially influencing neurochemical pathways and metabolic processes.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

-

Anticancer Activity :

- Studies indicate that the compound exhibits significant anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. It induces apoptosis and affects cell cycle progression at low concentrations (1.0 μM) .

- The compound enhances caspase activity, indicating its role in programmed cell death .

- Antimicrobial Properties :

- PPAR Activation :

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-Amino-4-piperidin-1-yl-benzoic acid, and how can reaction efficiency be optimized?

- Methodology :

- Coupling reactions : Use piperidine derivatives and benzoic acid precursors under catalytic conditions (e.g., palladium catalysts for cross-coupling).

- Optimization : Vary temperature (80–120°C), solvent polarity (DMF or DMSO), and stoichiometric ratios. Monitor intermediates via TLC or HPLC .

- Yield improvement : Introduce microwave-assisted synthesis to reduce reaction time and byproducts .

Q. How can the molecular structure of this compound be confirmed?

- Methodology :

- Spectroscopy : H/C NMR for functional group analysis (e.g., piperidine NH/CH signals at δ 1.5–3.5 ppm) and IR for carboxylic acid (C=O stretch ~1700 cm) .

- X-ray crystallography : Use SHELX-97 for structure refinement. Ensure crystal quality by slow evaporation in polar solvents .

Q. What purity assessment methods are recommended for this compound?

- Methodology :

- HPLC : Use C18 columns with UV detection (λ = 254 nm); compare retention times against standards .

- Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

- Methodology :

- Standardized assays : Use identical cell lines (e.g., HEK293) and negative/positive controls.

- Dose-response curves : Calculate IC values with nonlinear regression models .

- Data reconciliation : Apply multivariate analysis to isolate variables (e.g., solvent effects in in vitro tests) .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina with protein structures from PDB (e.g., kinase domains). Validate binding poses via MD simulations .

- QSAR modeling : Train models on datasets of piperidine-containing analogs to predict ADMET properties .

Q. How can structural analogs be designed to study structure-activity relationships (SAR)?

- Methodology :

- Substituent variation : Modify the amino group (e.g., alkylation) or piperidine ring (e.g., fluorination) .

- Biological testing : Screen analogs against target enzymes (e.g., proteases) using fluorescence-based assays .

Q. How to address low reproducibility in synthesis protocols?

- Methodology :

- Parameter control : Document exact stoichiometry, solvent batch, and humidity levels.

- Intermediate isolation : Purify key intermediates (e.g., via column chromatography) to avoid side reactions .

Q. Experimental Design & Data Analysis

Q. What safety protocols are critical for handling this compound?

- Methodology :

- Storage : Keep under inert atmosphere (N) at −20°C to prevent hydrolysis of the amino group .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Q. How to resolve challenges in X-ray crystallography data refinement?

- Methodology :

属性

IUPAC Name |

3-amino-4-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-10-8-9(12(15)16)4-5-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGNBCGBUAHIPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355610 | |

| Record name | 3-Amino-4-piperidin-1-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26586-27-6 | |

| Record name | 3-Amino-4-piperidin-1-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-(piperidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。